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Drug Combination Comparison at a Glance

Feature

Ombitasvir/Paritaprevir/ritonavir +
Dasabuvir (OBV/PTVIr + DSV)

ElbasvirlGrazoprevir (EBRIGZR)

Brand Name

Mechanisms of
Action

Approved
Genotypes

SVR12 in GTla
(No Cirrhosis)

SVR12 in GT1b

(No Cirrhosis)

Key Resistance
Consideration

Viekira Pak [1]

NS5A Inhibitor (OBV) + NS3/4A Protease
Inhibitor (PTV/r) + NS5B Polymerase Non-
Nucleoside Inhibitor (DSV) [1]

Genotype 1 [1]

97% (with weight-based RBV) [3]

99% (with or without RBV) [1]

Lower SVR (89.5%) with low-dose RBV in
GTla; weight-based RBYV is critical [3]

Zepatier [2]

NS5A Inhibitor (EBR) + NS3/4A
Protease Inhibitor (GZR) [2]

Genotypes 1 and 4 [2]

99%-100% (12-16 weeks, regimen
depends on baseline resistance) [2]

[4]

>99% (12 weeks without RBV) [2]
[4]

Baseline NS5A resistance-
associated substitutions (RAVS) in
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Ombitasvir/Paritaprevir/ritonavir + . .
Feature Elbasvir/Grazoprevir (EBRIGZR)

Dasabuvir (OBV/PTVIr + DSV)

GTla require adding RBV &
extending treatment to 16 weeks

[2] [4]

Efficacy Data and Clinical Protocols

The sustained virologic response 12 weeks after treatment (SVR12) is the primary endpoint for evaluating
efficacy in HCV clinical trials. Here is a detailed breakdown of the performance of each regimen in key

patient populations.

Detailed Clinical Trial Results

Patient OBVIPTVIr + DSV Regimen & SVR12 EBRI/GZR Regimen & SVR12
Population Rate Rate

| GT1a, Treatment-Naive, No Cirrhosis | OBV/PTV/r + DSV + weight-based RBV for 12 weeks: 97% [3]
[1] | « No baseline NS5A RAVs: 12 weeks, >94% « With baseline NS5A RAVs: EBR/GZR + RBV for 16
weeks: 100% [2] [4] | | GT1b, Treatment-Naive, No Cirrhosis | OBV/PTV/r + DSV for 12 weeks (without
RBV): 99% [1] | EBR/GZR for 12 weeks (without RBV): >99% [2] [4] | | Patients with Compensated
Cirrhosis | * GT1a: 24 weeks with RBV [1] « GT1b: 12 weeks with RBV [1] | Integrated analysis showed
high SVR12 rates with EBR/GZR in patients with compensated cirrhosis [5] |

The design of clinical trials for these drugs follows a standardized model to ensure robust results. The

workflow below illustrates the general structure of a Phase 3 HCV clinical trial.
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Key Trial Elements:

¢ Primary Endpoint: SVR12, defined as undetectable HCV RNA 12 weeks after the end of treatment
[3].
¢ Patient Population: Adults with chronic HCV infection, categorized by HCV genotype, prior treatment
experience, and presence/absence of cirrhosis [3].
o Key Methodologies:
o HCV RNA Quantification: Used to measure viral load and determine SVR.
o Resistance Testing: Sequencing of regions encoding NS3, NS5A, or NS5B to identify baseline
polymorphisms and treatment-emergent resistance-associated variants (RAVs) [2] [3].

Mechanisms of Action and Resistance

The two regimens work by targeting and inhibiting different non-structural (NS) proteins of the HCV, which

are essential for viral replication.
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Resistance Profiles:

¢ Elbasvir/Grazoprevir: Virologic failure is associated with specific resistance-associated substitutions
(RASS). For Elbasvir (NS5A), these include M28, Q30, L31, and Y93 in GTla. These RASs can be
present at baseline, so testing is recommended for GT1a patients; if found, adding RBV and
extending treatment to 16 weeks is required [2]. Grazoprevir (NS3) RASSs, such as D168, also
emerge but appear less persistent [2].

e Ombitasvir/Paritaprevir/ritonavir + Dasabuvir: This regimen's lower efficacy with low-dose RBV in
GT1a highlights its vulnerability to resistance when not optimally dosed [3]. The three-drug
mechanism itself is potent, but adherence to the prescribed RBV regimen is critical to prevent
virologic failure.

Key Considerations for Researchers

¢ Regimen Selection: The choice may depend on the local prevalence of HCV genotypes and
baseline RASs. EBR/GZR offers a broader approved genotypic range (GT1 & 4), while OBV/PTV/r +
DSV requires careful RBV management for GT1a [2] [3] [1].

¢ Drug-Drug Interactions: Both regimens have significant interaction potentials. EBR/GZR is
contraindicated with strong CYP3A inducers and OATP1B1/3 inhibitors [2]. OBV/PTV/r + DSV
requires attention as ritonavir is a potent CYP3A inhibitor [1].

¢ Resistance Monitoring: For EBR/GZR in GT1la, baseline NS5A resistance testing is a key part of
the clinical protocol to guide therapy duration and the need for RBV [2] [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Dasabuvir - an overview | ScienceDirect Topics [sciencedirect.com]

2. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC

[pmc.ncbi.nim.nih.gov]

3. Efficacy and safety of ombitasvir/paritaprevir/ritonavir and ... [pmc.ncbi.nim.nih.gov]
4. Elbasvir/Grazoprevir - PMC [pmc.ncbi.nim.nih.gov]

5. Elbasvir-Grazoprevir Zepatier - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

To cite this document: Smolecule. [Ombitasvir with dasabuvir vs grazoprevir elbasvir]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548495#ombitasvir-with-

dasabuvir-vs-grazoprevir-elbasvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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